molecular formula C19H19ClN2 B1670295 Desloratadine CAS No. 100643-71-8

Desloratadine

Cat. No.: B1670295
CAS No.: 100643-71-8
M. Wt: 310.8 g/mol
InChI Key: JAUOIFJMECXRGI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desloratadine is a second-generation tricyclic antihistamine . Its primary target is the histamine H1 receptor . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .

Mode of Action

This compound functions as an inverse agonist at the histamine H1 receptor . It competes with free histamine for binding at H1-receptors . By blocking the action of endogenous histamine, it prevents the negative symptoms associated with histamine, such as nasal congestion and watery eyes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the allergic response . Histamine, released from granules within mast cells, basophils, lymphocytes, and other reservoirs, interacts with histamine receptors to regulate numerous cellular functions involved in allergic inflammation and immune modulation . This compound, by acting as an inverse agonist at the H1 receptor, can modulate these responses .

Pharmacokinetics

This compound is rapidly absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It has a half-life of 27 hours , and its duration of action is up to 24 hours . It is metabolized by UGT2B10 and CYP2C8 . About 40% of this compound is excreted as conjugated metabolites into urine, with a similar amount into the feces .

Result of Action

The result of this compound’s action is the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By blocking the action of histamine, it provides temporary relief from these negative symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, co-administration with certain drugs like erythromycin, ketoconazole, azithromycin, fluoxetine, or cimetidine can result in elevated blood plasma concentrations of this compound and its metabolite 3-hydroxythis compound . No clinically relevant changes were observed .

Biochemical Analysis

Biochemical Properties

Desloratadine is a long-acting H1-receptor antagonist with a selective and peripheral H1-antagonist action . It competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . In vitro biochemical studies showed that this compound had no effect on dopamine, monoamine oxidase, GABA, and other receptor and enzyme systems, even at doses as high as 10 μmol/L .

Cellular Effects

This compound blocks one type of receptor for histamine (the H1 receptor) and thus prevents activation of cells by histamine . This helps relieve symptoms of allergic rhinitis, including sneezing, runny nose, and red, watery, and itchy eyes . It also has been shown to induce apoptosis in cutaneous T-cell lymphoma in vitro .

Molecular Mechanism

This compound functions as an inverse agonist at the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, preventing the activation of cells by histamine . This leads to a decrease in the symptoms of allergy .

Temporal Effects in Laboratory Settings

This compound has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system . It has a rapid onset of action, efficacy that persists over the 24-h dosing period, and a lack of corrected QT interval prolongation .

Dosage Effects in Animal Models

This compound had no adverse cardiovascular effects in various animal models or when administered at 9 times the recommended adult dosage for 10 days in volunteers .

Metabolic Pathways

This compound is metabolized to the active metabolite 3-hydroxythis compound, which is subsequently glucuronidated . The formation of 3-hydroxythis compound involves three sequential reactions: N-glucuronidation of this compound by UGT2B10, 3-hydroxylation of this compound N-glucuronide by CYP2C8, and finally, a non-enzymatic deconjugation of 3-hydroxythis compound N-glucuronide .

Transport and Distribution

This compound is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Preparation Methods

Desloratadine can be synthesized through various methods. One common method involves dissolving loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating to initiate a reflux reaction. The reaction temperature is controlled between 70-100°C until the reaction is complete. The product is then extracted using ethyl acetate, washed, crystallized, decolorized, and recrystallized to obtain this compound . Another method involves adding organic acid salt into a cosolvent, mixing with this compound, and then combining with a pharmaceutic adjuvant dissolved in a main solvent .

Properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044196
Record name Desloratadine
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Molecular Weight

310.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Desloratadine
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Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L
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Description Aqueous solubility in buffer at pH 7.4
Record name Desloratadine
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Mechanism of Action

Like other H1-blockers, Desloratadine competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms (eg. nasal congestion, watery eyes) brought on by histamine.
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CAS No.

100643-71-8
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Record name 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene
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Synthesis routes and methods I

Procedure details

To a solution of 9.1 g (0.238 mol) of loratadine in 120 mL of dry chloroform, was added 7.5 mL of trimethylsilyl iodide. Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight. 30 mL of 0.5N HCl was added and the mixture was stirred for some time more. After basifying with NaOH, the resulting solution was extracted with chloroform (2-3 times). The organic phase was dried over sodium sulfate and the solvent was removed, to yield 12.89 g of a residue that was purified by crystallization in acetonitrile. 5.69 g of the desired product was obtained (yield: 77%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate (383 mg, 1 mmol) in ethanol, a 30% sodium hydroxide aqueous solution was added. The mixture was refluxed overnight. The solvent was distilled off, and the resulting residue was dissolved in water and neutralized with concentrated hydrochloric acid. The extraction with ethyl acetate was performed 3 times, and the combined organic layer was dried over magnesium sulfate. The solvent was distilled off, and thus the title compound (290 mg, 93.3%) was obtained as a yellowish white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93.3%

Synthesis routes and methods III

Procedure details

8-Chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (prepare as described in Schumacher, D. P.; et.al., J. Org. Chem. 1989, 54, 2242-4) (2 mmols) in 13% aq. KOH (20 mL) and ethanol (20 mL) is stirred and heated at reflux temperature under argon for 24 hours. The reaction mixture is cooled and extracted with ether. The ether extracts are dried (Na2SO4), filtered and concentrated under reduced pressure to give the crude product. Pure 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 8 is obtained by chromatography of the crude product.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (50.0 g, 0.13 mol), and 90% v/v aqueous methanesulfonic acid (165 ml) was heated to 105-110° C. for 9 hrs. The reaction mass was cooled to ambient temperature, quenched into water (300 ml) and the resulting solution heated at 90-100° C. for 1 hour. The reaction mixture was cooled to ambient temperature and extracted once with toluene (100 ml). The pH of the aqueous layer was adjusted between 4.0 to 5.0 with liquor ammonia and charcoalized (2.5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and the sticky semi-solid mass which separated was extracted into toluene (300 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 40.5 g, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
165 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (100.0 g, 0.26 mol), and 50% aqueous sulfuric acid (300 ml) was heated to 100-105° C. for 3 hrs. The reaction mass was cooled to ambient temperature and quenched into ice cold water (300 ml). The pH of the quenched mass was adjusted to pH 4.0 to 5.0 with liquor ammonia and charcoalized (5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and sticky semi-solid mass which separated was extracted into toluene (700 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 78.0 g, 96%, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desloratadine
Reactant of Route 2
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Reactant of Route 3
Desloratadine
Reactant of Route 4
Desloratadine
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the primary mechanism of action of desloratadine?

A1: this compound exerts its anti-allergic effects primarily by acting as a selective antagonist of the peripheral histamine H1 receptor. [, , , ] This means it binds to the H1 receptor and blocks histamine from binding, thereby preventing histamine-mediated allergic responses.

Q2: Does this compound have any anti-inflammatory effects beyond H1 receptor antagonism?

A2: Yes, research suggests this compound possesses anti-inflammatory properties beyond its antihistaminic action. It has been shown to inhibit the release of various inflammatory mediators, including interleukins (IL-4, IL-6, IL-8, IL-13), prostaglandin D2 (PGD2), leukotriene C4, tryptase, and histamine itself. [, , ] It also inhibits the expression of cell adhesion molecules, attenuates eosinophil chemotaxis and adhesion, and reduces superoxide generation. [, ]

Q3: How does this compound affect the interaction between skin cells and immune cells during inflammation?

A3: this compound and its prodrug loratadine can inhibit the activation of human skin keratinocytes induced by interferon-γ (IFN-γ). [] This, in turn, leads to a decrease in the release of chemokines such as CCL5 (RANTES), CXCL8 (IL-8), and CXCL10 (IP-10) from keratinocytes. [] This reduced chemokine release disrupts the crosstalk between keratinocytes and immune cells, resulting in decreased attraction of neutrophils, eosinophils, and T cells to the site of inflammation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H19ClN2. Its molecular weight is 310.8 g/mol.

Q5: What is the absorption profile of this compound?

A5: this compound is rapidly absorbed after oral administration. [, , ] Food intake does not significantly affect its absorption. [, ]

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized in the liver. [, , ] It undergoes extensive metabolism, with 3-hydroxythis compound being its major active metabolite. [, , , ] Recent studies have shown that the formation of 3-hydroxythis compound is a multi-step process involving:

  1. Rapid, non-enzymatic hydrolysis (deconjugation) of the 3-hydroxythis compound N-glucuronide to form 3-hydroxythis compound. [, ]

Q7: Are there any known genetic polymorphisms in this compound metabolism?

A7: Yes, there is a known genetic polymorphism affecting the metabolism of this compound to 3-hydroxythis compound. [, , ] Individuals identified as "poor metabolizers" exhibit decreased ability to form 3-hydroxythis compound, leading to higher exposure to this compound compared to "extensive metabolizers." [, , ]

Q8: How is this compound eliminated from the body?

A8: Following oral administration of radiolabeled this compound, approximately 41% of the dose is recovered in urine, and 47% is recovered in feces. []

Q9: Does this compound interact with cytochrome P450 enzymes?

A10: In vitro studies show that this compound is a relatively weak inhibitor of several cytochrome P450 enzymes, including CYP2B6, CYP2D6, and CYP3A4/5. [] It does not significantly inhibit CYP1A2, CYP2C8, CYP2C9, or CYP2C19. []

Q10: What are the main clinical applications of this compound?

A10: this compound is primarily indicated for the relief of symptoms associated with:

  • Seasonal allergic rhinitis (SAR) [, , , , , , , , ]
  • Perennial allergic rhinitis (PAR) []
  • Chronic idiopathic urticaria (CIU) [, , , , , ]

Q11: Is this compound effective in relieving nasal congestion?

A13: Yes, unlike some other antihistamines, this compound has been shown to be effective in reducing nasal congestion associated with allergic rhinitis. [, , , , , ]

Q12: Can this compound be used in combination with other medications for allergic conditions?

A12: Yes, this compound is often used in combination with other medications for more comprehensive management of allergic conditions.

  • This compound/Pseudoephedrine: This combination provides both antihistaminic and decongestant effects and is commonly used for relieving nasal congestion associated with allergic rhinitis. [, ]
  • This compound/Montelukast: This combination, combining an antihistamine with a leukotriene receptor antagonist, has shown synergistic effects in inhibiting allergen-induced early and late asthmatic responses. []
  • This compound/Betamethasone: Fixed-dose combination tablets containing this compound and the glucocorticoid betamethasone are being investigated for their potential synergistic effects in treating severe allergic conditions. []

Q13: What analytical techniques are commonly used to quantify this compound in biological samples?

A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for quantifying this compound and its metabolites in biological samples such as plasma. [, , ] This method offers high sensitivity and selectivity.

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